molecular formula C7H5BrFNO3 B2386750 2-Bromo-4-fluoro-3-methyl-6-nitrophenol CAS No. 2055699-04-0

2-Bromo-4-fluoro-3-methyl-6-nitrophenol

Cat. No.: B2386750
CAS No.: 2055699-04-0
M. Wt: 250.023
InChI Key: RCQHNDTUWRNWGY-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methyl-6-nitrophenol is an organic compound with the molecular formula C7H5BrFNO3. It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, methyl, and nitro groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-methyl-6-nitrophenol typically involves multi-step organic reactions. One common method includes the nitration of 2-Bromo-4-fluoro-3-methylphenol, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimized reaction conditions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-methyl-6-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-fluoro-3-methyl-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-methyl-6-nitrophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms and the nitro group can influence its reactivity and binding affinity to molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-3-methyl-6-nitrophenol is unique due to the combination of bromine, fluorine, methyl, and nitro groups on the benzene ring. This unique combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-bromo-4-fluoro-3-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-3-4(9)2-5(10(12)13)7(11)6(3)8/h2,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQHNDTUWRNWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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